molecular formula C11H21ClN2O B2843305 N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride CAS No. 2548984-95-6

N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride

Cat. No.: B2843305
CAS No.: 2548984-95-6
M. Wt: 232.75
InChI Key: QNNGNCCQOOUYCM-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride is a chemical compound with the molecular formula C12H22ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the reaction of N-methylpiperidine with cyclobutanecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-piperidin-3-ylcyclobutanecarboxamide
  • N-Methyl-N-piperidin-3-ylcyclobutanecarboxamide;hydrobromide
  • N-Methyl-N-piperidin-3-ylcyclobutanecarboxamide;hydroiodide

Uniqueness

N-methyl-N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it particularly suitable for certain scientific and industrial applications .

Properties

IUPAC Name

N-methyl-N-piperidin-3-ylcyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-13(10-6-3-7-12-8-10)11(14)9-4-2-5-9;/h9-10,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNGNCCQOOUYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C(=O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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